molecular formula C9H10Br2N2 B1450602 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803592-13-3

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1450602
CAS No.: 1803592-13-3
M. Wt: 306 g/mol
InChI Key: JFKWWXKTPIXJAB-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide is a useful research compound. Its molecular formula is C9H10Br2N2 and its molecular weight is 306 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide and its derivatives serve as key intermediates in chemical synthesis. Simonov et al. (1973) described the bromination and nitration of benzo[1,2-d:3,4-d′]diimidazole derivatives, showcasing the reactivity of similar compounds in chemical transformations. Similarly, the work by Abdel‐Latif et al. (2019) demonstrated the use of related pyrazolo[3,4-b]pyridine derivatives as precursors in constructing new polyheterocyclic ring systems, highlighting their potential in synthetic chemistry. Furthermore, Gui et al. (2020) developed an ultrasound-promoted and Na2CO3-mediated regioselective bromination method for imidazo[1,2-a]pyridines, emphasizing the versatility of these compounds in synthesis protocols (Simonov et al., 1973), (Abdel‐Latif et al., 2019), (Gui et al., 2020).

Medicinal Chemistry and Drug Design

The derivatives of this compound are instrumental in medicinal chemistry. Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies, indicating the role of such compounds in drug discovery. In addition, compounds like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and assessed for their antimycobacterial activity, as detailed by Jadhav et al. (2016) and Moraski et al. (2011), underlining their therapeutic potential (Jabri et al., 2023), (Jadhav et al., 2016), (Moraski et al., 2011).

Material Science and Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their applicability in material science. For instance, Saady et al. (2021) explored the use of imidazo[4,5-b]pyridine derivatives in inhibiting mild steel corrosion, demonstrating their potential as corrosion inhibitors. This signifies the versatility of these compounds beyond the realms of pharmaceuticals into industrial applications (Saady et al., 2021).

Advanced Polymer Synthesis

The structural motifs of this compound are also pertinent in the field of polymer chemistry. Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s using derivatives like 3,5-bis(bromomethyl)pyridine hydrobromide, indicating the utility of these compounds in creating novel polymeric materials with specific properties (Monmoton et al., 2008).

Biochemical Analysis

Biochemical Properties

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridines . The compound’s interactions with enzymes and proteins often involve binding to specific active sites, thereby influencing the biochemical pathways in which these biomolecules are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling cascades that regulate various cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to bind to active sites on enzymes and proteins allows it to modulate their activity, leading to changes in biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the production and utilization of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures allows it to interact with specific biomolecules and modulate their activity, thereby influencing cellular processes .

Properties

IUPAC Name

6-bromo-3,5-dimethylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-6-5-11-9-4-3-8(10)7(2)12(6)9;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWWXKTPIXJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=C(C=C2)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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